molecular formula C8H13NO3 B046149 (3S)-1-acetylpiperidine-3-carboxylic acid CAS No. 111479-21-1

(3S)-1-acetylpiperidine-3-carboxylic acid

Cat. No.: B046149
CAS No.: 111479-21-1
M. Wt: 171.19 g/mol
InChI Key: ODPIDTOGVIDBLN-ZETCQYMHSA-N
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Description

(3S)-1-acetylpiperidine-3-carboxylic acid is a chiral compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the nitrogen atom and a carboxylic acid group at the third carbon atom in the piperidine ring. The (3S) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-acetylpiperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes, use of catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-acetylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

(3S)-1-acetylpiperidine-3-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-1-acetylpiperidine-3-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-acetylpiperidine-3-carboxylic acid: The enantiomer of (3S)-1-acetylpiperidine-3-carboxylic acid with a different spatial arrangement of substituents.

    1-acetylpiperidine-4-carboxylic acid: A similar compound with the carboxylic acid group at the fourth carbon atom.

    1-acetylpiperidine-2-carboxylic acid: A similar compound with the carboxylic acid group at the second carbon atom.

Uniqueness

This compound is unique due to its specific (3S) configuration, which can impart distinct stereochemical properties and biological activities compared to its enantiomers and positional isomers. This uniqueness makes it valuable in chiral synthesis and as a potential lead compound in drug discovery.

Properties

IUPAC Name

(3S)-1-acetylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPIDTOGVIDBLN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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